
19-Hydroxycholesterol 3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Hydroxy Cholesteryl 3-Acetate is a derivative of cholesterol, characterized by the presence of a hydroxyl group at the 19th position and an acetate group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 19-Hydroxy Cholesteryl 3-Acetate involves the esterification of 19-hydroxy cholesterol with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesteryl 3-Acetate may involve similar esterification processes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: 19-Hydroxy Cholesteryl 3-Acetate can undergo oxidation reactions, where the hydroxyl group at the 19th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 19-hydroxy cholesterol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed:
Oxidation: 19-Keto Cholesteryl 3-Acetate
Reduction: 19-Hydroxy Cholesterol
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
科学研究应用
19-Hydroxy Cholesteryl 3-Acetate has diverse applications in scientific research:
作用机制
The mechanism of action of 19-Hydroxy Cholesteryl 3-Acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in cholesterol metabolism, such as acyl-CoA: cholesterol acyltransferase (ACAT) and cholesterol oxidase.
Pathways Involved: It can influence pathways related to cholesterol biosynthesis and degradation, impacting cellular cholesterol levels and membrane composition.
相似化合物的比较
Cholesteryl Acetate: Similar in structure but lacks the hydroxyl group at the 19th position.
19-Hydroxy Cholesterol: Similar but lacks the acetate group at the 3rd position.
Uniqueness: 19-Hydroxy Cholesteryl 3-Acetate is unique due to the presence of both the hydroxyl group at the 19th position and the acetate group at the 3rd position. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
属性
分子式 |
C29H48O3 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI 键 |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)

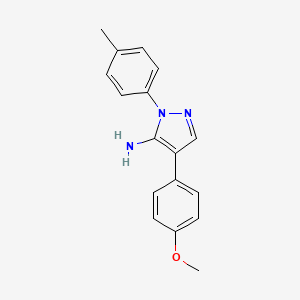
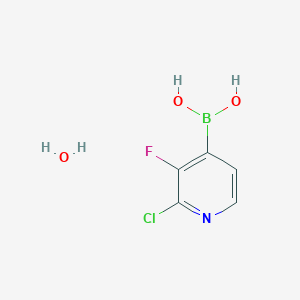
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)

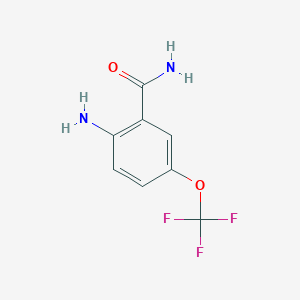
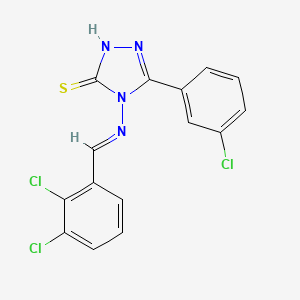
![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)
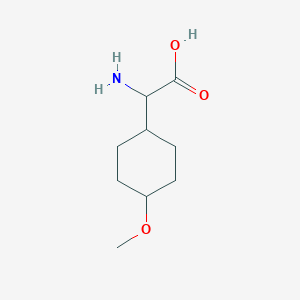
![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)
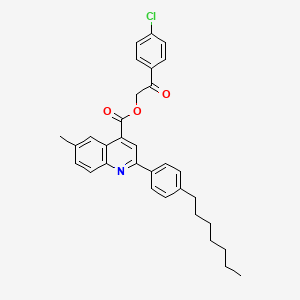
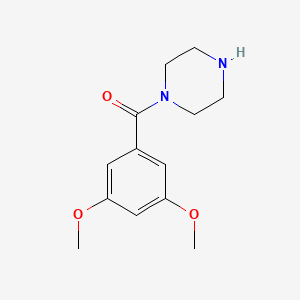
![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)
